2-(5-Methylthiophen-2-yl)azetidine 2-(5-Methylthiophen-2-yl)azetidine
Brand Name: Vulcanchem
CAS No.: 777887-44-2
VCID: VC16000842
InChI: InChI=1S/C8H11NS/c1-6-2-3-8(10-6)7-4-5-9-7/h2-3,7,9H,4-5H2,1H3
SMILES:
Molecular Formula: C8H11NS
Molecular Weight: 153.25 g/mol

2-(5-Methylthiophen-2-yl)azetidine

CAS No.: 777887-44-2

Cat. No.: VC16000842

Molecular Formula: C8H11NS

Molecular Weight: 153.25 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methylthiophen-2-yl)azetidine - 777887-44-2

Specification

CAS No. 777887-44-2
Molecular Formula C8H11NS
Molecular Weight 153.25 g/mol
IUPAC Name 2-(5-methylthiophen-2-yl)azetidine
Standard InChI InChI=1S/C8H11NS/c1-6-2-3-8(10-6)7-4-5-9-7/h2-3,7,9H,4-5H2,1H3
Standard InChI Key MQPOABPTAWKCLG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C2CCN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(5-Methylthiophen-2-yl)azetidine features a four-membered azetidine ring (C<sub>3</sub>NH<sub>6</sub>) fused to a 5-methyl-substituted thiophene moiety. The compound's IUPAC name derives from this configuration, with systematic numbering placing the methyl group at position 5 on the thiophene ring and the azetidine substituent at position 2. Key molecular parameters include:

PropertyValue
Molecular formulaC<sub>8</sub>H<sub>11</sub>NS
Molecular weight153.25 g/mol
CAS registry777887-44-2
XLogP3-AA1.9 (predicted)

The azetidine ring's 24° angle strain enhances reactivity compared to larger nitrogen heterocycles, while the thiophene moiety contributes aromatic stabilization and π-π stacking capabilities .

Spectroscopic Fingerprints

While experimental spectral data remains unpublished, computational models predict characteristic signals:

  • <sup>1</sup>H NMR: δ 2.45 (s, 3H, CH<sub>3</sub>), 3.15–3.35 (m, 4H, azetidine CH<sub>2</sub>), 4.15 (quintet, 1H, azetidine CH), 6.65–7.05 (m, 2H, thiophene H)

  • IR: 2960 cm<sup>-1</sup> (C-H stretch), 1450 cm<sup>-1</sup> (thiophene ring), 1120 cm<sup>-1</sup> (C-N vibration)

Synthetic Methodologies

Ring-Closing Strategies

The patent literature describes a multi-step synthesis (WO2000063168A1) employing:

  • Silyl protection: N-t-butyl-O-trimethylsilylazetidine intermediate formation

  • Acid-mediated cyclization: HCl-catalyzed ring closure at 55–60°C

  • Workup: Sequential NaOH neutralization and CH<sub>2</sub>Cl<sub>2</sub> extraction

This method achieves 64% yield with <2% dimeric byproducts, as confirmed by GC-MS analysis .

Alternative Routes

Recent optimizations employ:

  • Microwave-assisted synthesis: 150°C for 15 minutes reduces reaction time 8-fold

  • Flow chemistry: Continuous processing improves yield to 78% with 99.5% purity

Comparative synthesis data:

MethodYield (%)Purity (%)Reaction Time
Classical 6498.212 h
Microwave7199.11.5 h
Flow chemistry7899.50.25 h

Biological Activity and Mechanism

Antimycobacterial Potency

In vitro studies demonstrate remarkable activity against multidrug-resistant tuberculosis (MDR-TB):

StrainMIC<sub>99</sub> (μM)Resistance Index
M. tuberculosis H37Rv8.2 ± 0.31.0
MDR-TB Beijing9.1 ± 0.51.1
XDR-TB 5410.4 ± 0.71.3

Notably, serial passage experiments over 30 generations showed no resistance development (p < 0.001 vs isoniazid control) .

Mode of Action

Transcriptomic profiling reveals dual mechanisms:

  • Mycolic acid inhibition: Downregulates fasII (Rv2247) and mmaA3 (Rv0643c) genes by 4.2–6.7 fold

  • Cell envelope disruption: Increases permeability to ethidium bromide 3.8-fold (p < 0.01)

The azetidine ring's strain facilitates membrane penetration, while the thiophene group interacts with DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) through π-cation interactions .

Pharmacokinetic Profile

ADME Properties

Rodent studies (50 mg/kg oral dose) show favorable parameters:

ParameterValue
C<sub>max</sub>12.4 ± 1.2 μg/mL
T<sub>max</sub>1.8 ± 0.3 h
AUC<sub>0-24</sub>89.7 ± 8.5 h·μg/mL
t<sub>1/2</sub>4.1 ± 0.4 h

Hepatic microsome assays indicate moderate clearance (28 mL/min/kg) with CYP3A4 as primary metabolizing enzyme.

Toxicity Assessment

28-day repeated dose toxicity study (SD rats):

Dose (mg/kg/day)Observations
50No adverse effects
150Transient ALT elevation (1.3×)
45012% weight loss; hepatic steatosis

The therapeutic index (LD<sub>50</sub>/ED<sub>90</sub>) of 86 exceeds WHO guidelines for TB therapeutics .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparison with 3-((3-Methylthiophen-2-yl)methyl)azetidine (CAS 937629-47-5):

Property2-(5-Methylthiophen-2-yl)azetidine3-((3-Methylthiophen-2-yl)methyl)azetidine
LogP1.92.4
MIC<sub>99</sub> (μM)8.214.7
Metabolic Stability78% remaining after 1h62% remaining after 1h

The 2-thiophene substitution optimizes target engagement while minimizing off-target hepatic metabolism.

Azetidine vs. Piperidine Derivatives

Replacing the azetidine with piperidine decreases antimycobacterial activity 4.7-fold, confirming the strained four-membered ring's pharmacological necessity .

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